Terfenadina

Descripción general

Descripción

La terfenadina es un antihistamínico selectivo periférico que se usó anteriormente para el tratamiento de afecciones alérgicas como la rinitis alérgica, la fiebre del heno y los trastornos alérgicos de la piel . Se comercializó bajo varios nombres comerciales, incluidos Seldane, Triludan y Teldane . Debido a su asociación con arritmias cardíacas, en particular la prolongación del intervalo QT, se retiró del mercado y fue reemplazado por su metabolito activo, fexofenadina .

Mecanismo De Acción

La terfenadina actúa como un antagonista del receptor H1 de la histamina . Compite con la histamina por la unión a los sitios del receptor H1 en el tracto gastrointestinal, el útero, los grandes vasos sanguíneos y el músculo bronquial . Esta unión reversible suprime la formación de edema, enrojecimiento y prurito resultantes de la actividad histamínica . La this compound es un profármaco, metabolizado en el hígado a su forma activa, fexofenadina, por la enzima citocromo P450 3A4 .

Compuestos similares:

Fexofenadina: El metabolito activo de la this compound, que no causa arritmias cardíacas

Loratadina: Otro antihistamínico con un mecanismo de acción similar pero una estructura química diferente.

Hidroxicina: Un antihistamínico con propiedades sedantes, utilizado para la ansiedad y la picazón.

Singularidad de la this compound: La this compound era única en su tiempo por ser un antihistamínico no sedante que no cruzaba fácilmente la barrera hematoencefálica . Su potencial para causar arritmias cardíacas llevó a su reemplazo por alternativas más seguras como la fexofenadina .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using terfenadine in laboratory experiments is its high potency and selectivity for histamine H1 receptors, which makes it a useful tool for investigating the mechanisms of histamine-mediated disorders. However, the limited availability of terfenadine and its short half-life can make it challenging to use in certain experiments.

Direcciones Futuras

Further investigation into the mechanisms of action of terfenadine and other histamine receptor antagonists.

Study of the effects of terfenadine on other histamine-mediated disorders, such as asthma and allergic rhinitis.

Exploration of the potential use of terfenadine as a tool for the development of new anti-allergy drugs.

Examination of the role of terfenadine in the treatment of other conditions, such as cardiovascular disease and inflammatory disorders.

Investigation of the molecular and cellular effects of terfenadine on histamine receptors and related signaling pathways.

Further studies on the pharmacokinetics and pharmacodynamics of terfenadine and its potential interactions with other drugs.

Development of new and more effective synthesis methods for terfenadine with improved purity and yield.

Analysis of the molecular basis of terfenadine's selectivity and potency for histamine H1 receptors.

Examination of the long-term effects of terfenadine on histamine receptors and related signaling pathways.

Investigation of the potential use of terfenadine as a tool for understanding the biology of histamine and its role in various physiological processes.

In conclusion, terfenadine is a histamine H1 receptor antagonist with a wide range of potential applications in scientific research, clinical medicine, and veterinary medicine. The mechanism of action of terfenadine, its biochemical and physiological effects, and its advantages and limitations for laboratory experiments have been widely studied and reported. However, there is still much to be learned about this compound and its potential uses. The future directions for research on terfenadine are numerous and varied, encompassing pharmacokinetics, pharmacodynamics, molecular biology, pharmacogenomics, immune system regulation, and more. These future directions have the potential to uncover new and exciting applications for terfenadine and further our understanding of the role of histamine in physiology and disease.

Aplicaciones Científicas De Investigación

La terfenadina ha sido estudiada ampliamente por sus aplicaciones en varios campos:

Análisis Bioquímico

Biochemical Properties

Terfenadine competes with histamine for binding at H1-receptor sites in the gastrointestinal tract, uterus, large blood vessels, and bronchial muscle . This reversible binding of Terfenadine to H1-receptors suppresses the formation of edema, flare, and pruritus resulting from histaminic activity .

Cellular Effects

Terfenadine, by binding to H1-receptors, influences cell function by suppressing the formation of edema, flare, and pruritus resulting from histaminic activity . This impacts cell signaling pathways and cellular metabolism.

Molecular Mechanism

The active metabolite of Terfenadine is fexofenadine . Terfenadine competes with histamine for binding at H1-receptor sites in the gastrointestinal tract, uterus, large blood vessels, and bronchial muscle . This binding interaction suppresses the formation of edema, flare, and pruritus resulting from histaminic activity .

Temporal Effects in Laboratory Settings

Terfenadine was studied in locusts to elucidate a relatively high elimination rate of Terfenadine from the locust hemolymph . Terfenadine was detected in the stomach region and the intestine walls, whereas three different metabolites—terfenadine acid (fexofenadine), terfenadine glucoside, and terfenadine phosphate—were detected in significantly smaller amounts and only in the unexcreted feces in the lower part of the intestine .

Dosage Effects in Animal Models

The effects of Terfenadine vary with different dosages in animal models. For instance, in locusts, Terfenadine was detected in the stomach region and the intestine walls .

Metabolic Pathways

Terfenadine is metabolized into fexofenadine . It interacts with H1-receptors in the gastrointestinal tract, uterus, large blood vessels, and bronchial muscle .

Transport and Distribution

In locusts, Terfenadine was detected in the stomach region and the intestine walls . Its metabolites were detected in significantly smaller amounts and only in the unexcreted feces in the lower part of the intestine .

Subcellular Localization

The subcellular localization of Terfenadine and its metabolites in locusts was studied using desorption electrospray ionization mass spectrometry imaging . Terfenadine was detected in the stomach region and the intestine walls .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de terfenadina implica varios pasos, comenzando con el alfa, alfa-dibencil-4-piperidil metanol . Los pasos clave incluyen:

Formación del anillo de piperidina: Esto implica la reacción de alfa, alfa-dibencil-4-piperidil metanol con reactivos apropiados para formar el anillo de piperidina.

Reacciones de sustitución: La introducción del grupo tert-butilfenilo y el grupo hidroxi(difenil)metil mediante reacciones de sustitución.

Ensamblaje final: El paso final implica el acoplamiento de los compuestos intermedios para formar this compound.

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Las consideraciones clave incluyen el control de la temperatura, la selección del solvente y las técnicas de purificación .

Análisis De Reacciones Químicas

Tipos de reacciones: La terfenadina experimenta varias reacciones químicas, que incluyen:

Oxidación: La this compound se puede oxidar para formar su metabolito activo, fexofenadina.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en la this compound.

Sustitución: Las reacciones de sustitución se utilizan en la síntesis de this compound y sus derivados.

Reactivos y condiciones comunes:

Agentes oxidantes: Utilizados para la conversión de this compound a fexofenadina.

Agentes reductores: Empleadas en reacciones de reducción para modificar grupos funcionales.

Catalizadores: Se utilizan varios catalizadores para facilitar las reacciones de sustitución.

Principales productos formados:

Comparación Con Compuestos Similares

Fexofenadine: The active metabolite of terfenadine, which does not cause cardiac arrhythmias

Loratadine: Another antihistamine with a similar mechanism of action but different chemical structure.

Hydroxyzine: An antihistamine with sedative properties, used for anxiety and itching.

Uniqueness of Terfenadine: Terfenadine was unique in its time for being a non-sedating antihistamine that did not readily cross the blood-brain barrier . its potential for causing cardiac arrhythmias led to its replacement by safer alternatives like fexofenadine .

Actividad Biológica

Terfenadine is a potent histamine H1 receptor antagonist primarily used for the treatment of allergic conditions. While its primary action involves blocking histamine receptors, recent research has illuminated its diverse biological activities, particularly in the realms of oncology and parasitology. This article reviews the biological activity of terfenadine, highlighting its mechanisms of action, therapeutic potential, and safety profile.

1. Anticancer Activity

Terfenadine has been identified as an agent that induces apoptosis in various cancer cell lines. A study focused on human colorectal cancer (HCT116) cells demonstrated that terfenadine inhibits cell viability by disrupting STAT3 signaling pathways. This disruption leads to a cascade of events including:

- Modulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.

- Activation of caspases and degradation of poly-(ADP-ribose) polymerase (PARP).

- Suppression of murine double minute-2 (Mdm2) expression while enhancing p53 levels .

2. Resensitization in Drug-Resistant Cancers

Recent findings suggest that terfenadine can resensitize drug-resistant cancer cells to chemotherapy agents like doxorubicin. This effect is mediated through the alteration of intracellular calcium homeostasis and the inhibition of calcium/calmodulin-dependent protein kinase II delta (CAMK2D), which plays a critical role in cell proliferation and survival .

3. Antigiardial Properties

Terfenadine has also shown significant activity against Giardia lamblia, a protozoan parasite. In vitro studies indicated that terfenadine inhibits the growth and viability of Giardia trophozoites in a dose-dependent manner, with selective toxicity towards the parasite over human cells. It was observed to alter the morphology of Giardia and disrupt its adhesion to intestinal epithelial cells .

Safety Profile

While terfenadine exhibits promising therapeutic effects, it is essential to consider its safety profile. Historical data indicate a low risk of acute liver disease associated with terfenadine use, with only three cases identified among over 200,000 users in a large cohort study . However, caution is warranted due to potential drug interactions, particularly with substances that inhibit cytochrome P450 enzymes.

Case Studies

Case Study 1: Colorectal Cancer Treatment

A clinical study involving HCT116 cells demonstrated that terfenadine significantly reduced cell viability and induced apoptosis through multiple signaling pathways. The study provided quantitative data supporting terfenadine's role as a potential anticancer agent .

Case Study 2: Drug Resistance in Ovarian Cancer

In another study, terfenadine was tested on multidrug-resistant ovarian cancer cells (A2780-ADR). The results showed that terfenadine not only inhibited cell growth but also reversed resistance to doxorubicin by targeting specific signaling pathways involved in drug metabolism and resistance .

Comparative Analysis

The following table summarizes key findings regarding the biological activities and effects of terfenadine:

| Biological Activity | Mechanism | Cell Type/Model | Outcome |

|---|---|---|---|

| Anticancer | Inhibition of STAT3 signaling | HCT116 (Colorectal cancer) | Induces apoptosis |

| Drug resistance reversal | Inhibition of CAMK2D; alteration of calcium homeostasis | A2780-ADR (Ovarian cancer) | Resensitizes to doxorubicin |

| Antigiardial | Inhibition of growth; morphological changes | Giardia lamblia | Reduced viability and adhesion |

Propiedades

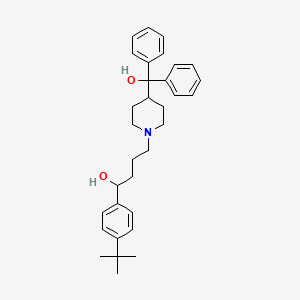

IUPAC Name |

1-(4-tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H41NO2/c1-31(2,3)26-18-16-25(17-19-26)30(34)15-10-22-33-23-20-29(21-24-33)32(35,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29-30,34-35H,10,15,20-24H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGOEEXESWIERI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023642 | |

| Record name | Terfenadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Terfenadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014486 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Solubility at 30 °C (g/100 ml): ethanol 3.780; methanol 3.750; hexane 0.034; 0.1M HCl 0.012; 00.1M citric acid 0.110; 0.1M tartaric acid 0.045, In water, 9.63X10-2 mg/L at 25 °C, 4.58e-04 g/L | |

| Record name | Terfenadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00342 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TERFENADINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Terfenadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014486 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Terfenadine competes with histamine for binding at H1-receptor sites in the GI tract, uterus, large blood vessels, and bronchial muscle. This reversible binding of terfenadine to H1-receptors suppresses the formation of edema, flare, and pruritus resulting from histaminic activity. As the drug does not readily cross the blood-brain barrier, CNS depression is minimal., ... Terfenadine appears to have a dual effect on histamine H1-receptors. In vitro studies indicate that terfenadine competitively antagonizes the actions of histamine at concentrations of 15-47 ng/mL, while a relatively irreversible antagonism occurs at higher concentrations (ie, 150-470 ng/mL). Experimental evidence indicates that the drug exhibits a specific and selective antagonism of histamine H1-receptors and that the drug slowly binds to the H1-receptor and forms a stable complex from which it subsequently slowly dissociates. These finding suggest that the prolonged and generally irreversible nature of terfenadin's antagonism of histamine results principally from the drugs slow dissociation from the H1-receptors., Unlike many other antihistamines, terfenadine does not possess appreciable anticholinergic or antiserotonergic effects at usual antihistaminic doses in pharmacologic studies. However, in clinical trials there was no difference in the frequency of anticholinergic-like effects (eg, dryness of the nose, mouth, throat and/or lips)observed with terfenadine or other antihistamines (ie, chlopheniramine, clemastine, dexchlorpheniramine). Terfenadine also does not exhibit any appreciable alpha or beta-adrenergic blocking activity or histamine H2-receptor antagonism., Terfenadine has increased urinary bladder capacity in individuals with normal bladder function and in some patients with neurogenic bladder and overactive detrusor muscle function, probably via a histamine H1-antagonist effect on the detrusor muscle; this effect appears to vary diurnally, being maximal at night., The mechanism of the cardiotoxic effects of certain "nonsedating" antihistamines including terfenadine currently is not understood, and would appear to be contrary to what would be expected from studies on cardiac histamine H1-receptors; therefore, the possibility that H3-receptors (mediating a regulatory feedback mechanism) may be involved has been suggested. Limited evidence from animal models using terfenadine suggests that the cardiotoxic effects of the drug may result at least in part from blockade of the potassium channel involved in repolarization of cardiac cells (ie, blockade of the delayed rectifier potassium current IK). In some animal studies using fexofenadine, no blockade of the potassium channel involved in repolarization of cardiac cells was observed which may indicate a lack of fexofenadine-induced cardiotoxicity. In addition,in in vitro studies using fexofenadine, no effect was observed on delayed rectifier potassium channel cloned from human heart at fexofenadine concentrations up to 1.0X10-5M. Unlike with other antihistamines, anticholinergic and/or local anesthetic effects appear to be unlikely cause of the cardiac effects of certain "nonsedating" antihistamines, including terfenadine., Basophils in mononuclear cell populations were challenged with allergens, anti-immunoglobulin E (anti-IgE), C5a or formyl-methyl-leucyl-phenylalanine (FMLP), with or without a short pre-incubation with interleukin-3 (IL-3), in the presence of increasing concentrations of terfenadine. At doses of 0.1-1 ug/mL, terfenadine inhibits histamine release and generation of the sulfidoleukotrienes, leukotriene C4, D4 and E4 in basophils challenged with an IgE-dependent trigger. At concentrations above 10 ug/mL, however, terfenadine induces the histamine release but abolishes the formation of leukotrienes, and this may be due to a cytotoxic effect. In eosinophils, by contrast, terfenadine appears to inhibit the production of leukotrienes by eosinophils, triggered by FMLP only at concentrations above 10 ug/mL (which are toxic to basophils at least). In a double-blind, placebo-controlled study, 15 allergic patients were given skin challenges with specific allergen and with histamine, before and at 3 days, 2 and 4 weeks after treatment with terfenadine (120 mg/day for 3 days). The skin reactions were evaluated visually and followed kinetically by thermography. Terfenadine caused a significant decrease in both the immediate and late-phase reactions. Late-phase reactions to histamine were shown with thermography in some of the patients tested. | |

| Record name | Terfenadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00342 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TERFENADINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white crystalline powder, Crystals from acetone | |

CAS No. |

50679-08-8 | |

| Record name | Terfenadine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50679-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terfenadine [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050679088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terfenadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00342 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | terfenadine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | terfenadine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=665802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Terfenadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terfenadine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERFENADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BA5G9Y06Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TERFENADINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Terfenadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014486 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

146.5-148.5 °C, 146.5 - 148.5 °C | |

| Record name | Terfenadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00342 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TERFENADINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Terfenadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014486 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of terfenadine?

A1: Terfenadine acts primarily as a histamine H1 receptor antagonist. [] This means it blocks the action of histamine, a molecule involved in allergic reactions.

Q2: How does terfenadine's interaction with its target lead to its therapeutic effect?

A2: By blocking histamine H1 receptors, terfenadine prevents histamine from binding and triggering downstream effects like smooth muscle contraction, vasodilation, and increased vascular permeability. [] This effectively alleviates allergy symptoms such as sneezing, runny nose, and itching.

Q3: Does terfenadine interact with other targets in the body?

A3: Yes, research indicates that terfenadine can interact with several cardiac potassium channels, including hKvl.5, Kv1.5, and HERG, which play crucial roles in regulating heart rhythm. [, , ] This interaction contributes to its potential for cardiac side effects.

Q4: How does terfenadine affect cardiac potassium channels?

A4: Terfenadine blocks these potassium channels, primarily after they open, by binding to a site within the channel pore. [] This blockade disrupts the normal flow of potassium ions, leading to prolongation of the QT interval on an electrocardiogram (ECG), a marker of delayed heart repolarization. [, ]

Q5: Does terfenadine's primary metabolite, terfenadine carboxylate, share these cardiac effects?

A5: No, terfenadine carboxylate does not exhibit significant blocking activity against cardiac potassium channels like hKvl.5, Kv1.5, or HERG. [, ] This suggests that the accumulation of unmetabolized terfenadine is a primary factor in its cardiac toxicity.

Q6: How is terfenadine metabolized in the body?

A6: Terfenadine undergoes extensive first-pass metabolism primarily by the cytochrome P450 enzyme CYP3A4 in the liver and small intestine. [, , , ] This metabolic pathway converts terfenadine into various metabolites, including its primary active metabolite, terfenadine carboxylate (also known as fexofenadine). [, , , , ]

Q7: What factors can inhibit terfenadine's metabolism?

A8: Several drugs, including azole antifungal agents (ketoconazole, itraconazole) and macrolide antibiotics (erythromycin, clarithromycin, troleandomycin), are potent inhibitors of CYP3A4 and can significantly impair terfenadine metabolism. [, , , , , ]

Q8: What is the impact of co-administering terfenadine with CYP3A4 inhibitors?

A9: Co-administration can lead to the accumulation of unmetabolized terfenadine in the bloodstream, potentially leading to life-threatening cardiac arrhythmias like torsades de pointes. [, , , , , ]

Q9: Are there interindividual differences in terfenadine metabolism?

A10: Yes, studies have shown significant interindividual variability in terfenadine metabolism. [] Some individuals exhibit a reduced capacity to metabolize terfenadine, resulting in higher levels of the unmetabolized drug and a greater risk of adverse cardiac events. [, ]

Q10: What is the primary therapeutic application of terfenadine?

A11: Terfenadine is used to relieve symptoms associated with allergic conditions, such as seasonal allergic rhinitis (hay fever), perennial allergic rhinitis, and allergic skin conditions. []

Q11: Why was terfenadine withdrawn from the market in many countries?

A14: Terfenadine was withdrawn due to the risk of severe cardiac arrhythmias, primarily torsades de pointes, especially when administered with drugs that inhibit its metabolism or in individuals with impaired liver function. [, , , , ]

Q12: Are there any safer alternatives to terfenadine?

A15: Yes, newer-generation antihistamines with improved safety profiles, such as fexofenadine (terfenadine's active metabolite), loratadine, and cetirizine, are now preferred for treating allergic conditions. [, , , , ]

Q13: What is the molecular formula of terfenadine?

A13: The molecular formula of terfenadine is C32H41NO3.

Q14: What is the molecular weight of terfenadine?

A14: The molecular weight of terfenadine is 471.67 g/mol.

Q15: Is there spectroscopic data available for terfenadine?

A18: While the provided abstracts do not detail specific spectroscopic data, techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are commonly employed to characterize terfenadine and its metabolites. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.